3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a complex organic compound with the molecular formula C11H7BrF6O3. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the reaction of 3-bromoacetophenone with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is usually carried out under controlled conditions, such as room temperature, with continuous stirring for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethylated reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethoxy groups enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This compound has a similar structure but with a chlorine atom instead of bromine.
2,2,2-Trifluoroacetophenone: This compound lacks the bromine and trifluoromethoxy groups but shares the acetophenone backbone.
The uniqueness of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H7BrF6O3 |
---|---|
Molekulargewicht |
381.07 g/mol |
IUPAC-Name |
1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)6-2-3-8(7(12)4-6)20-10(14,15)9(13)21-11(16,17)18/h2-4,9H,1H3 |
InChI-Schlüssel |
HTTYFSWETMMPBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.